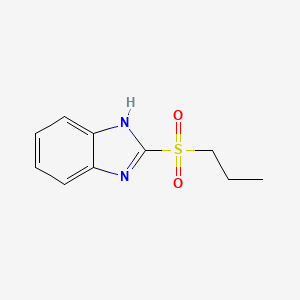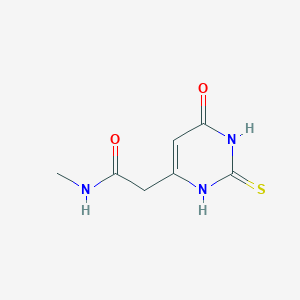
1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone can be achieved through several synthetic routesThe reaction conditions typically involve the use of reagents such as bromine, chlorine, and trifluoromethylating agents under controlled temperature and pressure .
Industrial production methods often employ large-scale halogenation and trifluoromethylation processes, utilizing advanced catalytic systems to enhance yield and purity. These methods are optimized for cost-effectiveness and scalability, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can also undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone can be compared with other halogenated pyridines, such as:
5-Bromo-2-chloropyridine: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-Fluoropyridine: Contains a fluorine atom instead of bromine and chlorine, leading to distinct chemical properties and uses.
2,3,5-Trichloropyridine:
The unique combination of bromine, chlorine, and trifluoromethyl groups in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(3-bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3NO/c8-4-1-3(9)2-13-5(4)6(14)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWZZEMQPVRVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415712.png)
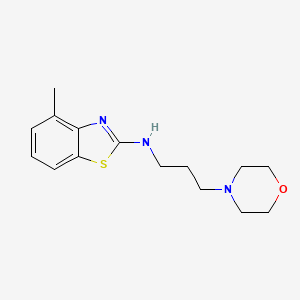
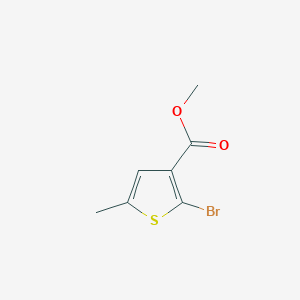
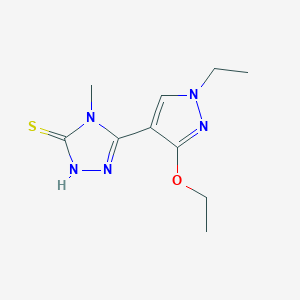
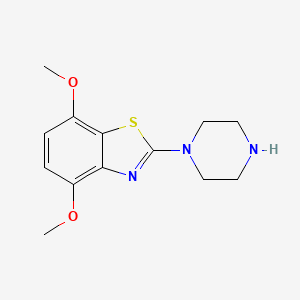
![5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415725.png)
![4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid](/img/structure/B1415726.png)

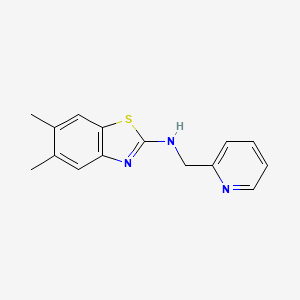
![2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1415729.png)


